Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH
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Overview
Description
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is a fluorogenic peptide substrate used in various biochemical assays. It contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). This compound is based on the sequence of hemagglutinin and is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease .
Mechanism of Action
Target of Action
The primary targets of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH are furin, a subtilisin-like eukaryotic serine endoprotease, and yapsin 1, a basic residue-specific yeast aspartyl protease . These enzymes play crucial roles in protein processing and maturation.
Mode of Action
This compound is an internally quenched fluorogenic peptide substrate containing anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). It interacts with its targets by binding to the active sites of the enzymes. The sequence of this compound is based on the sequence of hemagglutinin .
Biochemical Pathways
The compound is efficiently cleaved by furin and yapsin 1 . This cleavage event can trigger downstream effects in various biochemical pathways, including protein synthesis and processing. Substrates with charged P1 residues are efficiently hydrolyzed by serine carboxypeptidases when S3-P1 interactions are facilitated .
Pharmacokinetics
Its molecular weight of 124137 g/mol suggests that it may have unique pharmacokinetic characteristics.
Result of Action
The cleavage of this compound by furin and yapsin 1 can lead to changes in cellular processes. For instance, it has been shown to inhibit the influenza virus by binding to the receptor binding domain of the hemagglutinin protein . It also binds to activated carboxy terminal sites on proteins, which are involved in many cellular processes such as cell growth and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH undergoes various biochemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for furin, which cleaves the peptide bond between specific amino acids in the sequence .
Common Reagents and Conditions
The enzymatic cleavage reactions typically occur under physiological conditions, with the presence of furin or other proteases. The reactions are often carried out in buffered solutions to maintain the appropriate pH and ionic strength .
Major Products Formed
The major products formed from the enzymatic cleavage of this compound include smaller peptide fragments, which can be analyzed using techniques like mass spectrometry or HPLC .
Scientific Research Applications
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is widely used in scientific research, particularly in the study of proteases like furin. Its applications include:
Comparison with Similar Compounds
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC: Another fluorogenic substrate used for measuring protease activity.
Abz-RVKRGLAY(NO₂)E: A similar peptide substrate with a slightly different sequence, also used in protease assays.
Uniqueness
Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH is unique due to its specific sequence and the presence of both anthranilic acid and m-nitro-tyrosine, which provide high sensitivity and specificity in fluorogenic assays .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLPYLYCGEZDO-CDIRBOSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85F3N18O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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